molecular formula C20H13ClF4N6O2 B2809904 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 892472-52-5

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2809904
CAS RN: 892472-52-5
M. Wt: 480.81
InChI Key: PAVDKUJNDMAXIA-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H13ClF4N6O2 and its molecular weight is 480.81. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Development

  • Development of Triazolopyrimidine Derivatives : A study by Biagi et al. (2002) explored the synthesis of new 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives through nucleophilic replacement and intramolecular cyclization of certain hydrazides, leading to the formation of tricyclic compounds with potential biological activity Biagi et al., 2002.

Potential Therapeutic Applications

  • Anticancer and Antitumor Activity : The compound's structural framework has been utilized in synthesizing derivatives with potential anticancer and antitumor activities. For example, Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, highlighting a unique mechanism of tubulin inhibition that differs from that of paclitaxel and vincristine, offering a new avenue for overcoming resistance in cancer therapy Zhang et al., 2007.

Radiolabeling and Imaging Applications

  • Radiosynthesis for Imaging : Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, based on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This work underscores the chemical compound's relevance in developing diagnostic tools for neuroimaging Dollé et al., 2008.

Antibacterial Activity

  • Antibacterial Derivatives : Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against Gram-positive and Gram-negative bacteria. The study demonstrates the compound's potential as a scaffold for developing new antibacterial agents Lahmidi et al., 2019.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N6O2/c21-14-6-3-12(20(23,24)25)7-15(14)27-16(32)9-30-10-26-18-17(19(30)33)28-29-31(18)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVDKUJNDMAXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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